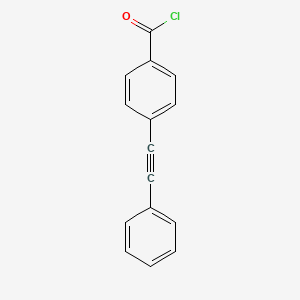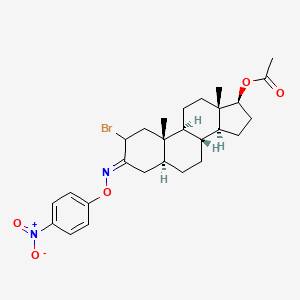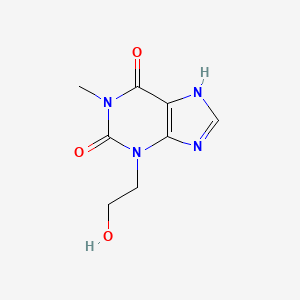![molecular formula C9H11NO2 B14692780 Methanamine, N-[(2-methoxyphenyl)methylene]-, N-oxide CAS No. 33499-30-8](/img/structure/B14692780.png)
Methanamine, N-[(2-methoxyphenyl)methylene]-, N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanamine, N-[(2-methoxyphenyl)methylene]-, N-oxide: is an organic compound with the molecular formula C₈H₉NO It is a derivative of methanamine, where the nitrogen atom is bonded to a methoxyphenyl group through a methylene bridge and an N-oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methanamine, N-[(2-methoxyphenyl)methylene]-, N-oxide typically involves the reaction of methanamine with 2-methoxybenzaldehyde in the presence of an oxidizing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently oxidized to form the N-oxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common oxidizing agents used in the industrial synthesis include hydrogen peroxide or peracids.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, potentially forming more complex N-oxide derivatives.
Reduction: Reduction of the N-oxide group can revert the compound back to its imine form.
Substitution: The methoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Higher-order N-oxides.
Reduction: Methanamine, N-[(2-methoxyphenyl)methylene]-.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Intermediate in the synthesis of more complex organic molecules.
Biology:
- Potential use in the study of enzyme interactions due to its unique structure.
Medicine:
- Investigated for potential pharmacological properties, including antimicrobial and anti-inflammatory effects.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanamine, N-[(2-methoxyphenyl)methylene]-, N-oxide involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, potentially affecting cellular oxidative stress pathways. The methoxyphenyl group may interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Methanamine, N-(phenylmethylene)-, N-oxide: Similar structure but lacks the methoxy group.
Benzenamine, N-[(2-methoxyphenyl)methylene]-: Similar structure but without the N-oxide group.
3-Methoxyphenethylamine: Contains a methoxy group on the phenyl ring but differs in the overall structure.
Uniqueness: Methanamine, N-[(2-methoxyphenyl)methylene]-, N-oxide is unique due to the presence of both the methoxy group and the N-oxide functional group
Properties
CAS No. |
33499-30-8 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-N-methylmethanimine oxide |
InChI |
InChI=1S/C9H11NO2/c1-10(11)7-8-5-3-4-6-9(8)12-2/h3-7H,1-2H3 |
InChI Key |
YRLGZZGCFHDUQQ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](=CC1=CC=CC=C1OC)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Pyridin-2-yl)-1-[2-(pyridin-2-yl)ethyl]-1H-benzimidazole](/img/structure/B14692697.png)
![(E)-Bis[2-(propan-2-yl)phenyl]diazene](/img/structure/B14692699.png)


![Benz[a]anthracene, 4,7-dimethyl-](/img/structure/B14692741.png)



![4-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14692752.png)


![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692766.png)
![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14692767.png)

